molecular formula C9H8BF4N3 B2914636 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate CAS No. 54387-66-5

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate

Cat. No.: B2914636
CAS No.: 54387-66-5
M. Wt: 244.99
InChI Key: IUIZJRUBKOXEKU-UHFFFAOYSA-N
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Description

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C9H8BF4N3 It is known for its unique structure, which includes a pyridinium ring substituted with cyano groups and an ethyl group, paired with a tetrafluoroborate anion

Preparation Methods

The synthesis of 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dicyanopyridine with an ethylating agent in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The ethyl group or cyano groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyano groups and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate include other pyridinium salts with different substituents. For example:

    2,6-Dicyano-1-methylpyridin-1-ium tetrafluoroborate: Similar structure but with a methyl group instead of an ethyl group.

    2,6-Dicyano-1-phenylpyridin-1-ium tetrafluoroborate: Contains a phenyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

1-ethylpyridin-1-ium-2,6-dicarbonitrile;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIZJRUBKOXEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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